Bz-rA Phosphoramidite
Overview
Description
Mechanism of Action
Target of Action
Bz-rA Phosphoramidite is a chemical compound used in the synthesis of oligonucleotides . Its primary target is the nucleoside adenosine (A), which plays a crucial role in various biochemical processes, including protein synthesis .
Mode of Action
This compound interacts with its target, adenosine, through a process known as oligonucleotide synthesis . It contains a 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection . The compound also contains a 2’-OH protecting group, tBDMS (tert-butyl dimethylsilyl), which is designed specifically to protect the RNA during the chemical synthesis process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of oligonucleotides . The compound aids in the formation of full-length products during this process . The exact downstream effects depend on the specific sequence of the oligonucleotide being synthesized.
Result of Action
The result of this compound’s action is the successful synthesis of oligonucleotides . The compound’s unique protecting groups ensure the production of the highest amount of full-length product .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity . For instance, the compound is typically stored in a freezer (at or below -20°C) to maintain its stability . Furthermore, the compound’s water content is controlled to ensure solution stability and high coupling efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-rA Phosphoramidite involves the protection of the adenosine nucleoside at multiple positions. The 5’-hydroxyl group is protected with a dimethoxytrityl group, the 2’-hydroxyl group with a tert-butyl dimethylsilyl group, and the amino group with a benzoyl group.
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out using automated synthesizers compatible with systems like AKTA and Applied Biosystems. The process involves sequential addition of protected nucleosides, coupling agents, and deprotection steps to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Bz-rA Phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of another nucleoside to form a phosphite triester linkage, which is subsequently oxidized to a phosphate triester .
Common Reagents and Conditions
Common reagents used in these reactions include tetrazole derivatives as activators, such as 1H-tetrazole and 5-ethylthio-1H-tetrazole. The oxidation step is typically carried out using iodine in the presence of water and pyridine .
Major Products
The major products formed from these reactions are oligonucleotides with phosphodiester linkages. The protecting groups are removed in the final deprotection step to yield the desired RNA or DNA oligonucleotide .
Scientific Research Applications
Bz-rA Phosphoramidite is widely used in the synthesis of RNA oligonucleotides for various scientific research applications. These include:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Employed in the synthesis of RNA molecules for gene expression studies and RNA interference experiments.
Medicine: Utilized in the development of therapeutic oligonucleotides for treating genetic disorders and viral infections.
Comparison with Similar Compounds
Bz-rA Phosphoramidite is unique due to its specific protecting groups, which provide stability and high yields during oligonucleotide synthesis. Similar compounds include:
Ac-rC Phosphoramidite: Used for the synthesis of cytidine-containing oligonucleotides.
iBu-rG Phosphoramidite: Utilized for guanosine-containing oligonucleotides.
rU Phosphoramidite: Employed for uridine-containing oligonucleotides.
These compounds differ in their base protection and specific applications in oligonucleotide synthesis.
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXHNCNNHASXCT-RFMFGJHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H66N7O8PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463231 | |
Record name | Bz-rA Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
988.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104992-55-4 | |
Record name | Bz-rA Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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